molecular formula C8H9NO2S B2614045 3,4-Dihydro-1H-2,1-benzothiazine 2,2-dioxide CAS No. 3192-06-1

3,4-Dihydro-1H-2,1-benzothiazine 2,2-dioxide

Cat. No.: B2614045
CAS No.: 3192-06-1
M. Wt: 183.23
InChI Key: SFUUSVZJOLXBIB-UHFFFAOYSA-N
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Description

3,4-Dihydro-1H-2,1-benzothiazine 2,2-dioxide is a heterocyclic compound that features a benzothiazine ring system

Scientific Research Applications

3,4-Dihydro-1H-2,1-benzothiazine 2,2-dioxide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of “3,4-Dihydro-1H-2,1-benzothiazine 2,2-dioxide” is related to its inhibitory effects on monoamine oxidase enzymes (MAO A and MAO B) . These enzymes are responsible for the metabolism of different biogenic amines along with some neurotransmitters .

Future Directions

The future directions for “3,4-Dihydro-1H-2,1-benzothiazine 2,2-dioxide” research could involve further exploration of its potential applications. For instance, it has been suggested that these compounds represent promising hits for the development of safer and potent lead molecules for therapeutic use against depression and other neurological diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-1H-2,1-benzothiazine 2,2-dioxide typically involves the cyclization of 2-aminobenzenesulfonamide with appropriate aldehydes or ketones. One common method includes the reaction of 2-aminobenzenesulfonamide with formaldehyde under acidic conditions to form the desired benzothiazine ring . Another approach involves the oxidative ring-expansion of 2-aminobenzothiazoles with olefins under metal-free conditions .

Industrial Production Methods

Industrial production methods for this compound are generally based on the same principles as laboratory synthesis but are optimized for larger scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-1H-2,1-benzothiazine 2,2-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted benzothiazine compounds, depending on the specific reagents and conditions used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,4-Dihydro-1H-2,1-benzothiazine 2,2-dioxide include:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern and the resulting biological activities. For example, the presence of different functional groups at various positions on the benzothiazine ring can significantly alter its pharmacological properties, making it a versatile scaffold for drug development .

Properties

IUPAC Name

3,4-dihydro-1H-2λ6,1-benzothiazine 2,2-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c10-12(11)6-5-7-3-1-2-4-8(7)9-12/h1-4,9H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFUUSVZJOLXBIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)NC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Freshly polished lithium flakes (2.0 g, 0.28 mol) were added to a solution of 1-benzyl-1H-benzo[c][1,2]thiazine 2,2-dioxide (6.5 g, 24 mmol) in THF (120 mL)/EtOH (12 mL) and liquid NH3 (150 mL) at −40° C. with stirring over 0.5 h. The reaction was quenched with NH4Cl powder (10 g). Water (200 mL) and EtOAc (200 mL) were added. The two layers were separated and the aqueous phase was extracted with EtOAc (100 mL×3). The combined organic phases were washed with brine (200 mL×3), dried over anhydrous sodium sulfate, and concentrated. The residue was purified by flash column chromatography on silica gel (EtOAc/hexane=1:4) to afford 3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide (1.5 g, 34% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-benzyl-1H-benzo[c][1,2]thiazine 2,2-dioxide
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 1H-benzo[c][1,2]thiazine 2,2-dioxide (0.381 g, 2.1 mmol) and 10% palladium on carbon (0.05 g) in anhydrous methanol (6 mL) was placed under a hydrogen filled balloon and stirred at room temperature for 17 hours. The mixture was filtered through Celite and concentrated to give a white solid (0.366 g, 95%). 1H NMR (CDCl3, 300 MHz) δ 7.25-7.16 (m, 2H), 7.07-7.01 (m, 1H), 6.76-6.73 (d, 1H, J=8.4 Hz), 3.51-3.46 (t, 2H, J=6.8 Hz), 3.34-3.29 (br t, 1H, J=6.9 Hz).
Quantity
0.381 g
Type
reactant
Reaction Step One
Quantity
0.05 g
Type
catalyst
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Three
Name
Yield
95%

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